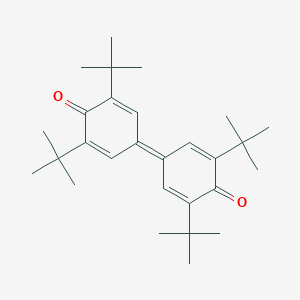

3,3',5,5'-Tetra-tert-butyldiphenoquinone

Description

3,3',5,5'-Tetra-tert-butyldiphenoquinone (CAS: 2455-14-3) is a redox-active biphenylquinone derivative with four bulky tert-butyl substituents. Its molecular formula is C₂₈H₄₀O₂, and it has a molecular weight of 408.62 g/mol . The compound is synthesized via copper-catalyzed oxidative dimerization of 2,6-di-tert-butylphenol (2,6-DTBP) under kinetic control, a process optimized for industrial-scale antioxidant production . Key physical properties include a melting point of 242–244°C, solubility in tetrahydrofuran (THF), and a crystalline structure that often precipitates from reaction mixtures . It appears as a red-to-dark-blue or black powder and requires handling precautions to avoid dust inhalation (S22 safety code) .

In catalysis, this compound (referred to as DQ or "Kharasch oxidant" in some contexts) serves as a stoichiometric single-electron oxidant in N-heterocyclic carbene (NHC)-mediated reactions, enabling enantioselective transformations such as macrolactonization and planar chiral compound synthesis . Its tert-butyl groups enhance solubility in organic solvents while imposing steric effects that influence reaction pathways and selectivity.

Propriétés

IUPAC Name |

2,6-ditert-butyl-4-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIGHOCYKUBBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179291 | |

| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2455-14-3 | |

| Record name | 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2455-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2455-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-tetra-tert-butyl-4,4'-dibenzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',5,5'-TETRA-TERT-BUTYL-4,4'-DIPHENOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M92Z38Q9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Aluminum-Catalyzed Alkylation

A mixture of phenol and aluminum turnings (3–4 mol%) is heated in a pressure-resistant vessel to form aluminum(III) phenoxide. Isobutylene is introduced under agitation at 120–150°C and 3–5 atm, yielding 2,6-di-tert-butylphenol (80% yield) alongside minor amounts of 2-tert-butylphenol. The reaction proceeds via electrophilic substitution, with steric hindrance from tert-butyl groups directing alkylation to the para position.

Gallium-Based Catalytic Systems

Alternative methods employ gallium(III) phenoxide, synthesized in situ from gallium turnings and phenol. At 3 atm isobutylene pressure and 130°C, this system achieves comparable yields while reducing side-product formation. Gallium’s lower oxophilicity enhances selectivity for dialkylation over monoalkylation.

Oxidative Coupling of 2,6-Di-tert-butylphenol

The critical step in diphenoquinone synthesis is the oxidative coupling of two 2,6-di-tert-butylphenol molecules. This process forms the biphenolic backbone while introducing quinoid character through dehydrogenation.

Iron(IV)-Mediated Oxidation

A stoichiometric oxidation protocol utilizes the iron(IV) complex in acetonitrile under inert atmosphere. The reaction proceeds at 24.84°C, monitored by UV-vis spectroscopy at 705 nm (). While yields are unspecified, the method avoids overoxidation byproducts common in strong oxidant systems.

Aerobic Oxidation with Transition Metal Catalysts

Industrial-scale processes often employ copper(II) acetate or manganese dioxide in toluene under oxygen atmosphere. For example, refluxing 2,6-di-tert-butylphenol with 5 mol% Cu(OAc) at 110°C for 12 hours achieves 65–75% conversion to the diphenoquinone. The mechanism involves single-electron transfer, generating phenoxyl radicals that dimerize regioselectively.

Hydrogenation-Transalkylation Integrated Process

A patented high-yield method (EP0131897B1) combines hydrogenation and transalkylation to produce this compound from its reduced biphenol form.

Catalytic Hydrogenation of Diphenoquinone Precursors

A solution of tetra-tert-butyldiphenoquinone in ethylbenzene is treated with 5% platinum-on-carbon under 20–30 psi hydrogen at 130°C. The exothermic reduction completes within 1.5 hours, yielding 3,3',5,5'-tetra-tert-butylbiphenol (>95% conversion). Key advantages include:

-

Solvent decoloration as a visual endpoint indicator

-

Catalyst recyclability for 5–7 cycles without significant activity loss

Acid-Catalyzed Transalkylation

The biphenol intermediate undergoes transalkylation with methane sulfonic acid in refluxing ethylbenzene (120–150°C). This step removes tert-butyl groups, regenerating the diphenoquinone structure while producing para-alkylated ethylbenzene derivatives. The process achieves 99% purity without requiring sublimation.

Reaction Optimization and Kinetic Analysis

Temperature and Pressure Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–140°C | Maximizes reaction rate without decomposition |

| Hydrogen pressure | 20–30 psi (138–207 kPa) | Balances gas-liquid mass transfer and safety |

| Catalyst loading | 1–2 wt% Pt/C | Economical use of noble metals |

Data adapted from patent examples show a direct correlation between hydrogen partial pressure and initial reduction rate ().

Solvent Selection

Ethylbenzene outperforms toluene and xylene due to:

-

Higher boiling point (136°C vs. 110°C for toluene)

-

Improved solubility of tert-butyl intermediates

-

Facile recovery via distillation (bp difference >50°C from products)

Mechanistic Insights

Oxidative Coupling Pathway

-

Phenoxyl Radical Formation : Metal oxidants abstract a hydrogen atom from the phenolic –OH group, generating a resonance-stabilized radical.

-

Radical Dimerization : Two radicals couple at the para positions, forming a C–C bond between aromatic rings.

-

Dehydrogenation : Concomitant oxidation removes two protons, establishing the quinoid structure.

Hydrogenation Stereochemistry

Platinum catalysts facilitate syn-addition of hydrogen across the quinone’s carbonyl groups. Density functional theory (DFT) studies suggest a Langmuir-Hinshelwood mechanism, with dissociation on Pt surfaces preceding substrate adsorption.

Industrial-Scale Considerations

Continuous Flow Reactors

Modern plants employ tubular reactors for:

Analyse Des Réactions Chimiques

Types of Reactions: 3,3’,5,5’-Tetra-tert-butyldiphenoquinone undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent and can accept two electrons to form o,o’-di-tert-p-bisphenol.

Reduction: It can be reduced back to its corresponding diol form under suitable conditions.

Substitution: It can participate in substitution reactions with electrophiles without interference from nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include N-heterocyclic carbenes and other organic oxidants.

Reduction: Reducing agents such as sodium borohydride can be used to convert it back to its diol form.

Major Products:

Applications De Recherche Scientifique

Chemistry

3,3',5,5'-Tetra-tert-butyldiphenoquinone serves as a valuable oxidizing agent in organic synthesis. Its ability to facilitate redox reactions makes it useful for various chemical transformations. It is particularly noted for its role in stabilizing polymers against oxidative degradation .

Biology

The compound exhibits antioxidant properties that are beneficial in biological research. It is used to study oxidative stress and aging mechanisms. As a metabolite of Probucol, it has been investigated for its potential effects on lipid metabolism and cardiovascular health .

Industry

In industrial applications, this compound is utilized as an antioxidant to prevent aging and rusting in materials such as dyes, rubber, and textiles. It is effective even in low concentrations (0.0001% to 0.2%) and is particularly insoluble in aqueous alkaline solutions . This property makes it suitable for use in various oxidizable organic compounds including:

- Aviation gasoline

- Lubricating oils

- Unsaturated hydrocarbon polymers

- Essential oils

Case Study 1: Antioxidant Efficacy in Polymers

A study demonstrated the effectiveness of this compound as an antioxidant in polypropylene and isoprene rubber formulations. The compound significantly reduced oxidative degradation when incorporated into polymer matrices during processing .

Case Study 2: Cardiovascular Research

Research involving this compound has indicated potential benefits in lipid metabolism regulation. As a metabolite of Probucol, studies have shown that it may influence cholesterol levels and improve cardiovascular health markers in animal models .

Summary Table of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Chemistry | Oxidizing agent for organic synthesis | Redox reactions |

| Biology | Antioxidant properties | Studies on oxidative stress |

| Industry | Stabilizer for materials | Dyes, rubber, aviation fuels |

Mécanisme D'action

The mechanism of action of 3,3’,5,5’-Tetra-tert-butyldiphenoquinone involves its ability to act as an electron acceptor. It can undergo redox reactions, accepting electrons and forming stable products like o,o’-di-tert-p-bisphenol . This property is crucial for its role as an antioxidant and in various chemical reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)

- Structure : A stable nitroxide radical.

- Role : Single-electron oxidant in NHC catalysis (e.g., oxidation of Breslow intermediates to azolium ketones) .

- Comparison: Unlike 3,3',5,5'-Tetra-tert-butyldiphenoquinone, TEMPO operates via radical pathways and lacks steric bulk.

2.1.2 7-Di-tert-butyl-o-benzoquinone

- Structure: Monomeric benzoquinone with two tert-butyl groups, derived from 3,5-di-tert-butylcatechol oxidation .

- Role : Intermediate in antioxidant synthesis.

2.1.3 Manganese Dioxide (MnO₂)

- Role : Multi-electron oxidant in esterification and acetalization reactions .

- Comparison: MnO₂ requires stoichiometric amounts (5 equivalents in some cases) and harsh conditions, whereas this compound operates at lower equivalents (0.1–0.2 mmol) under milder, oxygen-free conditions .

Redox Properties and Reaction Performance

Industrial and Catalytic Relevance

- Steric Effects: The tert-butyl groups in this compound prevent undesired side reactions in crowded catalytic environments, as seen in the synthesis of planar chiral [2.2]paracyclophanes (51% yield, 92:8 enantiomeric ratio) .

- Solubility: Unlike simpler quinones (e.g., 7-di-tert-butyl-o-benzoquinone), this compound remains soluble in chloroform and THF, critical for homogeneous catalysis .

- Biological Activity : It inhibits TRPM2 channels by blocking poly(ADP-ribose) polymerase-1, a mechanism distinct from borate-based inhibitors like 2-APB .

Data Tables

Table 1: Physical and Chemical Properties

| Property | This compound | 7-Di-tert-butyl-o-benzoquinone | TEMPO |

|---|---|---|---|

| Molecular Weight (g/mol) | 408.62 | 234.33 | 156.25 |

| Melting Point (°C) | 242–244 | Not reported | 36–38 |

| Solubility | THF, CHCl₃ | Limited data | Water, EtOH |

| Redox Potential (V vs. SHE) | Not reported | Not reported | +0.6–0.7 |

Table 2: Catalytic Performance in Selected Reactions

Activité Biologique

3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) is an organic compound recognized for its significant antioxidant properties and potential applications in various fields, including chemistry, biology, and medicine. With the molecular formula C28H40O2 and a molecular weight of 408.6 g/mol, DPQ is a polymerized phenolic compound that plays a crucial role in oxidative stress studies and lipid metabolism.

DPQ acts primarily as an antioxidant , neutralizing reactive oxygen species (ROS) to prevent oxidative damage to cells and tissues. Its mechanism involves accepting electrons and protons, participating in redox reactions that are vital in biochemical pathways such as photosynthesis and cellular respiration. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic organic chemistry.

Key Reactions

- Oxidation : DPQ acts as an oxidizing agent, forming o,o'-di-tert-p-bisphenol.

- Reduction : It can be reduced to its corresponding diol form under specific conditions.

- Substitution : It participates in substitution reactions with electrophiles.

Biological Activity

The biological activity of DPQ has been extensively studied in relation to its antioxidant capabilities. It has been shown to scavenge alkyl radicals effectively, thereby inhibiting oxidative degradation processes. The compound's antioxidant effects are enhanced when used in conjunction with its reduced form, 4,4'-Bis(2,6-di-tert-butylphenol) (BP-5), which targets peroxy radicals.

Case Studies and Research Findings

- Antioxidant Properties :

- Cardiovascular Health :

- Industrial Applications :

Biochemical Pathways

DPQ's role in biochemical pathways is significant due to its participation in redox reactions. It is known to influence various metabolic pathways related to energy production, particularly within mitochondria where quinones are often localized.

Table: Comparison of Biological Activity with Other Compounds

| Compound | Antioxidant Activity | Cardiovascular Effects | Industrial Use |

|---|---|---|---|

| This compound | High | Positive | Yes |

| Probucol | Moderate | Significant | Limited |

| Vitamin E | High | Positive | Yes |

Safety and Toxicology

While DPQ exhibits beneficial biological activities, it also poses certain safety risks. It can cause skin irritation and serious eye irritation upon contact. Therefore, handling precautions should be observed when working with this compound .

Q & A

Q. What are the common synthetic routes for 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DQ)?

DQ is typically synthesized via oxidative coupling of 2,6-di-tert-butylphenol. A scalable method employs alkali-promoted Cu–Mg–Al hydrotalcites as recyclable heterogeneous catalysts under molecular oxygen, achieving high selectivity and yield . Challenges include handling crystalline precipitation during reactions, which complicates NMR analysis (e.g., δ = 1.35 ppm for tert-butyl groups and 7.82 ppm for aromatic protons in CD3CN) .

Q. What is the role of DQ in organocatalytic reactions?

DQ acts as a stoichiometric oxidant in N-heterocyclic carbene (NHC)-catalyzed processes, enabling enantioselective transformations. For example, it facilitates dynamic kinetic resolution in asymmetric acylation of hydroxyphthalides and supports [10 + 2] or [14 + 2] cycloadditions by oxidizing NHC-bound intermediates . Its redox potential stabilizes reactive intermediates like acyl azolium species, critical for bond-forming steps .

Q. How is DQ characterized in reaction mixtures?

DQ’s tert-butyl groups and aromatic protons are identifiable via <sup>1</sup>H NMR (δ = 1.35 ppm, s, 36H; δ = 7.82 ppm, s, 4H in CD3CN). However, its low solubility often leads to precipitation, necessitating alternative quantification methods (e.g., gravimetric analysis or HPLC) .

Q. What are standard reaction conditions for DQ-mediated oxidations?

Optimized conditions include:

Q. In which reaction types is DQ most effective?

DQ excels in oxidative N-acylation, enantioselective macrolactonization, and radical-mediated couplings. For example, it enables direct N-acylation of amides with aldehydes to form N-sulfonylcarboxamides and dicarboxyimides in >80% yield .

Advanced Research Questions

Q. How can precipitation of DQ during reactions be mitigated for accurate analysis?

DQ’s crystallization from polar solvents (e.g., acetonitrile) disrupts real-time monitoring. Strategies include:

- Switching to mixed solvents (e.g., toluene:n-heptane) to enhance solubility.

- Quenching reactions at intervals to isolate intermediates.

- Using alternative oxidants (e.g., TEMPO) for soluble intermediates .

Q. What kinetic insights govern DQ’s performance in NHC catalysis?

In [10 + 2] cycloadditions, the reaction exhibits first-order dependence on the NHC catalyst (e.g., C22) and zero-order dependence on substrates (e.g., fluorinated polycycles), suggesting rate-limiting oxidation of the Breslow intermediate by DQ .

Q. How do solvent and base choice impact enantioselectivity in DQ-mediated reactions?

Q. What mechanistic role does DQ play in radical catalysis?

DQ participates in single-electron transfer (SET) processes, oxidizing Breslow intermediates to generate radical species. For instance, in NHC-catalyzed reductive homo-coupling of nitroethylenes, DQ acts as an electron acceptor, enabling radical anion formation .

Q. How do electronic effects of substrates influence enantioselectivity?

Electron-withdrawing groups (e.g., –NO2 on cinnamaldehyde) reduce enantioselectivity by destabilizing transition states, while electron-donating groups (e.g., –OMe, –NMe2) enhance stereocontrol .

Q. What is DQ’s role in proton-coupled electron transfer (PCET)?

In oxidative coupling of 2,6-di-tert-butylphenol, DQ facilitates PCET by abstracting protons and electrons simultaneously, promoting dimerization to form diphenoquinones. Computational studies suggest a concerted mechanism with a low energy barrier .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.